molecular formula C9H17NOS B14878586 9-Thia-1-azaspiro[5.5]undecan-4-ol

9-Thia-1-azaspiro[5.5]undecan-4-ol

Cat. No.: B14878586
M. Wt: 187.30 g/mol
InChI Key: JXXVNNCQMMGFQO-UHFFFAOYSA-N
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Description

9-Thia-1-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a sulfur atom (thia) at position 9 and a nitrogen atom (aza) at position 1 within a fused bicyclic framework. This compound has been explored in pharmaceutical contexts, though its commercial availability is currently discontinued, suggesting challenges in synthesis or scalability.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H17NOS/c11-8-1-4-10-9(7-8)2-5-12-6-3-9/h8,10-11H,1-7H2

InChI Key

JXXVNNCQMMGFQO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCSCC2)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-1-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that are optimized for large-scale production. These methods often utilize olefin metathesis reactions with catalysts such as Grubbs catalyst, although these routes can be complex and expensive .

Chemical Reactions Analysis

Types of Reactions

9-Thia-1-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

9-Thia-1-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Thia-1-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells .

Comparison with Similar Compounds

1-Oxa-9-azaspiro[5.5]undecan-4-ol (Oxa Analogs)

  • Structure : Replaces sulfur with oxygen at position 1, altering electronic properties and hydrogen-bonding capacity.
  • Pharmacological Relevance : Used as a building block for FFA1 (GPR40) agonists, such as analogs of Eli Lilly’s LY2881833. These compounds exhibit enhanced agonist activity due to polar spirocyclic appendages .
  • Synthesis : Derived from N-Boc-protected precursors via secondary alcohol manipulation, enabling scalable production .

1-Thia-5-azaspiro[5.5]undec-2-ene Derivatives

  • Structure: Features sulfur at position 1 and nitrogen at position 5, with an unsaturated bond at position 2 (e.g., compound 7: 3,9-dicyano-4-oxo-9-phenyl-2-(phenylamino)-1-thia-5-azaspiro[5.5]undec-2-ene).
  • Properties : Higher thermal stability (m.p. 237–238°C for compound 7) and distinct spectral signatures (IR ν = 2208 cm⁻¹ for nitrile groups) .
  • Applications : Primarily explored in organic synthesis rather than pharmacology, with yields up to 82% in reflux-based protocols .

Substituent-Driven Functional Differences

N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structure : Incorporates a cyclopropylamine group and phenyl substituent, leading to diastereomeric mixtures (2:1 ratio).
  • Synthesis : Achieved via automated methods with moderate yields (30%), indicating challenges in stereochemical control .

N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structure : Contains thiophene and methylthioethyl groups, enhancing lipophilicity.
  • Characterization: Resolved via preparative HPLC, with major (52%) and minor (5%) diastereomers identified. HRMS confirmed the molecular formula C₁₆H₂₆N₂OS₂ .

Key Research Findings and Implications

  • Synthetic Accessibility : Thia-containing spirocycles (e.g., compound 7) are synthesized efficiently via reflux methods, whereas oxa analogs require specialized protocols (e.g., Boc-deprotection) .
  • Challenges : Diastereomer formation in substituted analogs (e.g., cyclopropylamine derivatives) complicates purification, necessitating advanced chromatographic techniques .

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